Ethyl 2-(4-isobutylphenyl)propionate
Overview
Description
Ethyl 2-(4-isobutylphenyl)propionate, also known as Ibuprofen Ethyl Ester , is a chemical compound with the empirical formula C15H22O2 . It has a molecular weight of 234.33 .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The InChI key for this compound is HXTFUVWJFLDLJP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 2-(4-isobutylphenyl)propionate, known for its high anti-inflammatory activity, was synthesized from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate, indicating its potential in synthesizing anti-inflammatory compounds (Kogure, Nakagawa, & Fukawa, 1975).
Pharmacological Applications
- A study on the dual labeling of this compound with tritium and carbon-14 highlights its application in pharmacological research, especially in tracing and studying drug mechanisms (Santamaria et al., 1988).
Environmental Impact and Degradation
- Research on the degradation of this compound by environmental bacteria, specifically Sphingomonas sp. strain Ibu-2, offers insights into its environmental impact and biodegradation pathways (Murdoch & Hay, 2005).
Chemical Derivatives and Modifications
The synthesis and study of ester derivatives of this compound with different polymers, like poly(ethylene glycols), for altered pharmacokinetic properties, indicates its versatility in drug formulation (Sartore et al., 1997).
Another approach involved synthesizing oligomeric derivatives to study their anti-inflammatory activity, demonstrating the compound's utility in creating novel therapeutic agents (Cecchi et al., 1981).
Ethyl 2-(4-isobutylphenyl) propanoate was used to synthesize new Pyrazoline derivatives, showcasing its role in developing new chemical entities with potential pharmacological applications (Al-jobury, Mohammed, & Al-badrany, 2016).
Advanced Synthesis Techniques
- Novel synthesis methods for this compound, like the asymmetric synthesis via diastereoselective alkylation, highlight advancements in chemical synthesis techniques (Oppolzer, Rosset, & Brabander, 1997).
Environmental Remediation Techniques
- The study of Electro-Fenton, UVA photoelectro-Fenton, and solar photoelectro-Fenton degradation in acid aqueous medium using platinum and boron-doped diamond anodes signifies the compound's role in environmental remediation research (Skoumal et al., 2009).
Properties
IUPAC Name |
ethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTFUVWJFLDLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961546 | |
Record name | Ethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41283-72-1 | |
Record name | Ethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41283-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibuprofen ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041283721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(4-isobutylphenyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBUPROFEN ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFV3GE4AS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for Ethyl 2-(4-isobutylphenyl)propionate, and how do they compare in terms of efficiency and economy?
A1: The provided research papers highlight two main synthetic approaches for this compound:
- Esterification of Ibuprofen: this compound [, ] can be synthesized by reacting Ibuprofen (2-(4-isobutylphenyl)propanoic acid) with ethanol in the presence of a suitable catalyst. This method is straightforward but might present limitations in terms of yield and purity.
- Friedel-Crafts Alkylation: A modified and potentially more economical approach involves the Friedel-Crafts alkylation of ethyl 2-(methylsulfonyloxy)propanoate with isobutylbenzene using aluminum chloride (AlCl3) as a catalyst []. This method offers a single-step synthesis of this compound, potentially leading to improved yields and reduced production costs.
Q2: How is this compound characterized using spectroscopic techniques?
A2: The synthesized this compound can be characterized using various spectroscopic methods:
- NMR Spectroscopy: 1H-NMR and 13C-NMR spectroscopy provide detailed structural information about the compound, confirming the presence and arrangement of specific protons and carbon atoms within the molecule [].
- CHN Analysis: Elemental analysis (CHN) can determine the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, confirming its purity and consistency with the expected molecular formula [].
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